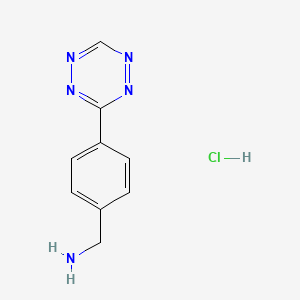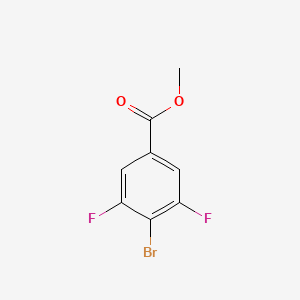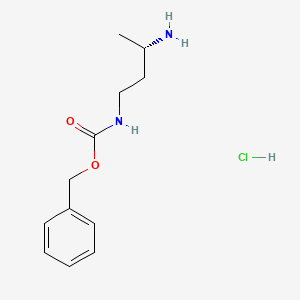
3-(2-Carbamoylphenyl)propanoic acid
Vue d'ensemble
Description
3-(2-Carbamoylphenyl)propanoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is also known by its IUPAC name, 3-[2-(aminocarbonyl)phenyl]propanoic acid . This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Analyse Biochimique
Biochemical Properties
3-(2-Carbamoylphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human hypoxia-inducible factor prolyl hydroxylase domain enzymes, which are crucial for the regulation of hypoxia-inducible factors . This interaction is essential for understanding the compound’s role in cellular oxygen sensing and response mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and degradation of hypoxia-inducible factors, thereby impacting gene expression related to oxygen homeostasis . Additionally, its role in inhibiting prolyl hydroxylase domain enzymes suggests potential effects on cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits prolyl hydroxylase domain enzymes by binding to their active sites, preventing the hydroxylation of hypoxia-inducible factors . This inhibition leads to the stabilization and accumulation of hypoxia-inducible factors, which then translocate to the nucleus and activate the transcription of target genes involved in adaptive responses to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular oxygen sensing and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prolyl hydroxylase domain enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and stress responses. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of prolyl hydroxylase domain enzymes affects the metabolic flux of hypoxia-inducible factors, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s broader impact on cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for understanding its site-specific effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with prolyl hydroxylase domain enzymes and the subsequent regulation of hypoxia-inducible factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carbamoylphenyl)propanoic acid typically involves the reaction of 2-aminobenzoic acid with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Carbamoylphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 3-(2-Carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes . This inhibition can lead to the stabilization and accumulation of HIF-α subunits, which play a crucial role in the cellular response to hypoxia. The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the hydroxylation of HIF-α and subsequent degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoylpropanoic acid: A simpler analog lacking the phenyl ring.
2-Aminobenzoic acid: The precursor used in the synthesis of 3-(2-Carbamoylphenyl)propanoic acid.
Phenylpropanoic acid: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a carbamoyl group and a propanoic acid moiety attached to a phenyl ring
Propriétés
IUPAC Name |
3-(2-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFASVOXDYMQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)






![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)



